N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide
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Overview
Description
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.
Mechanism of Action
The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as cyclooxygenase (COX) or matrix metalloproteinases (MMPs), leading to reduced inflammation and tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine: This compound has a similar oxadiazole core but different substituents, leading to variations in its chemical and biological properties.
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring but differ in their functional groups and overall structure, resulting in distinct applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H13N3O3S |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H13N3O3S/c1-22(19,20)18-13-10-6-5-9-12(13)15-16-14(17-21-15)11-7-3-2-4-8-11/h2-10,18H,1H3 |
InChI Key |
VKBINKGRWGHJCV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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